molecular formula C9H8N4O4 B8595293 Methyl 2-(azidomethyl)-3-nitrobenzoate CAS No. 825655-17-2

Methyl 2-(azidomethyl)-3-nitrobenzoate

Cat. No. B8595293
M. Wt: 236.18 g/mol
InChI Key: IHSGFZWORSIPNV-UHFFFAOYSA-N
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Patent
US07659297B2

Procedure details

1 g (4.2 mmol) of 2-(azidomethyl)-3-nitrobenzoic acid methyl ester is added to 10 ml of ethanol and 2 ml of glacial acetic acid and mixed with 148.5 mg of Pd/C. After stirring overnight at room temperature under a hydrogen atmosphere, the catalyst is suctioned off via a glass fiber filter, and the filtrate is evaporated to the dry state. The residue is chromatographed on a Flashmaster (mobile solvent). 391.5 mg (62.4%) of the desired compound is isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
148.5 mg
Type
catalyst
Reaction Step Two
Yield
62.4%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-])=O)[C:5]=1[CH2:13][N:14]=[N+]=[N-].C(O)C>[Pd].C(O)(=O)C>[NH2:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH2:13][NH:14][C:3]2=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])CN=[N+]=[N-])=O
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
148.5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to the dry state
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a Flashmaster (mobile solvent)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C2CNC(C2=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 391.5 mg
YIELD: PERCENTYIELD 62.4%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.